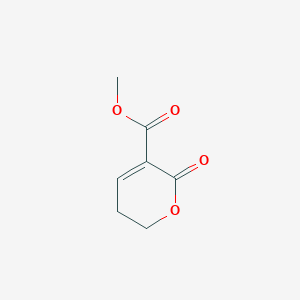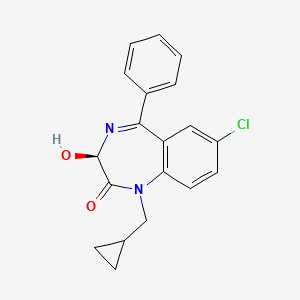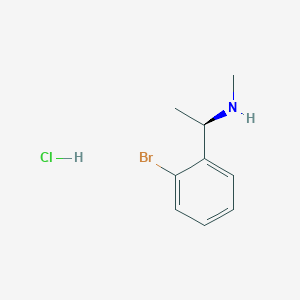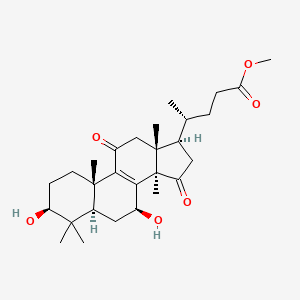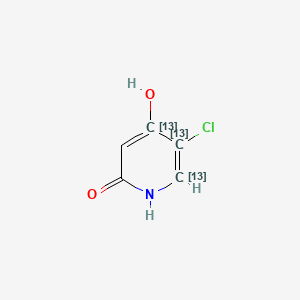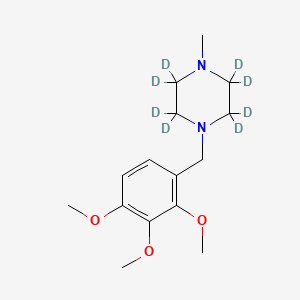
N-Methyl Trimetazidine-d8 Dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl Trimetazidine-d8 Dihydrochloride is a stable isotope-labeled compound with the molecular formula C15H18D8Cl2N2O3 and a molecular weight of 361.33 . It is a derivative of Trimetazidine, a piperazine compound known for its use in the treatment of stable angina pectoris . The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms, making it useful in various scientific research applications.
Preparation Methods
The synthesis of N-Methyl Trimetazidine-d8 Dihydrochloride involves the incorporation of deuterium atoms into the Trimetazidine molecule. The synthetic route typically includes the following steps:
Methylation: The addition of a methyl group to the nitrogen atom in the piperazine ring.
Hydrochloride Formation: The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility.
Industrial production methods may involve large-scale deuteration and methylation processes under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
N-Methyl Trimetazidine-d8 Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The piperazine ring can be oxidized to form ketopiperazine derivatives.
Substitution: The compound can undergo N-formylation, N-acetylation, or N-methylation at the piperazine ring.
Demethylation: The trimethoxybenzyl moiety can be demethylated at different positions to form desmethyltrimetazidine derivatives.
Common reagents used in these reactions include oxidizing agents, formylating agents, acetylating agents, and methylating agents. The major products formed from these reactions are ketopiperazine, N-formyltrimetazidine, N-acetyltrimetazidine, and desmethyltrimetazidine derivatives .
Scientific Research Applications
N-Methyl Trimetazidine-d8 Dihydrochloride is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Mechanism of Action
The mechanism of action of N-Methyl Trimetazidine-d8 Dihydrochloride is similar to that of Trimetazidine. It is believed to inhibit mitochondrial 3-ketoacyl coenzyme A thiolase, decreasing long-chain fatty acid β-oxidation while preserving glucose metabolism in the myocardium . This shift in energy substrate utilization helps prevent the acidic conditions that exacerbate ischemic injury, thereby improving cardiac function .
Comparison with Similar Compounds
N-Methyl Trimetazidine-d8 Dihydrochloride can be compared with other similar compounds, such as:
Trimetazidine: The parent compound, used for the treatment of stable angina pectoris.
N-Formyltrimetazidine: A derivative formed through N-formylation.
N-Acetyltrimetazidine: A derivative formed through N-acetylation.
Desmethyltrimetazidine: Derivatives formed through demethylation at different positions.
The uniqueness of this compound lies in its stable isotope labeling, which makes it particularly valuable for research applications involving tracer studies and analytical techniques .
Properties
Molecular Formula |
C15H24N2O3 |
|---|---|
Molecular Weight |
288.41 g/mol |
IUPAC Name |
2,2,3,3,5,5,6,6-octadeuterio-1-methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C15H24N2O3/c1-16-7-9-17(10-8-16)11-12-5-6-13(18-2)15(20-4)14(12)19-3/h5-6H,7-11H2,1-4H3/i7D2,8D2,9D2,10D2 |
InChI Key |
SQQDLCAQLUXIPC-UFBJYANTSA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])CC2=C(C(=C(C=C2)OC)OC)OC)([2H])[2H])[2H] |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C(=C(C=C2)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13444028.png)
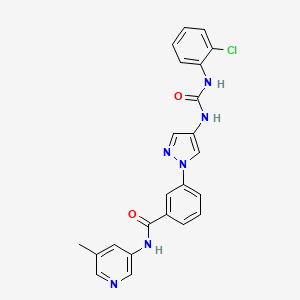
![Butanedioic acid;2-[4-[3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]-1,1,2,2-tetradeuterioethanol](/img/structure/B13444033.png)

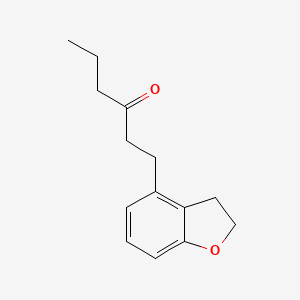
![4-[2-Chloro-6-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile](/img/structure/B13444045.png)
